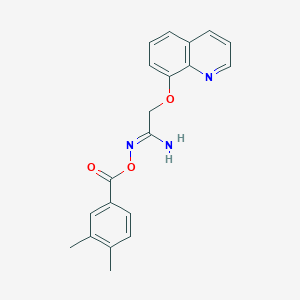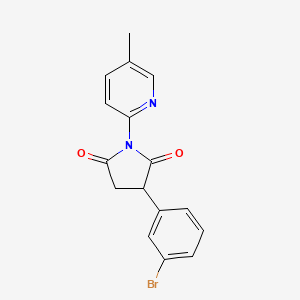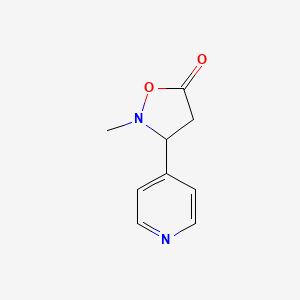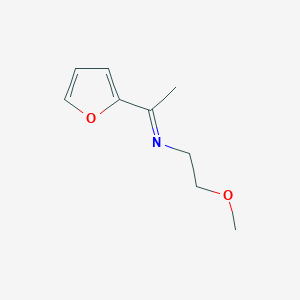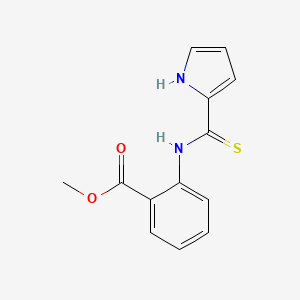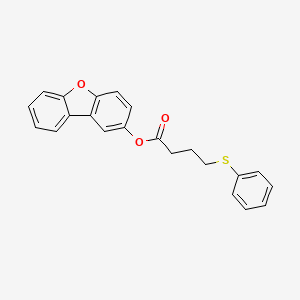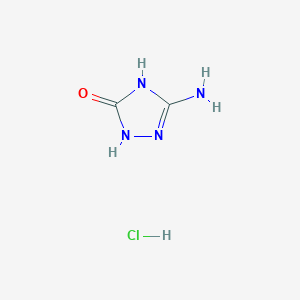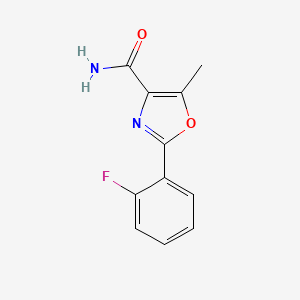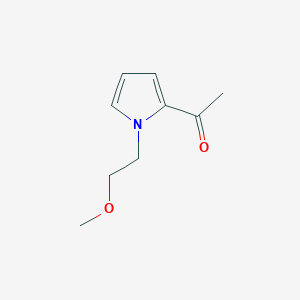
5-Oxazolecarboxamide, N-acetyl-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-4-methyloxazole-5-carboxamide is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-4-methyloxazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an acetylated amine with a carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as methanol or tetrahydrofuran (THF) and catalysts like copper (I) or ruthenium (II) for cycloaddition reactions .
Industrial Production Methods
Industrial production of N-Acetyl-4-methyloxazole-5-carboxamide may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-4-methyloxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction may produce various reduced oxazole compounds.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-4-methyloxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N-Acetyl-4-methyloxazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole derivatives: Similar in structure but contain an additional nitrogen atom.
Thiazole derivatives: Contain sulfur instead of oxygen in the ring.
Imidazole derivatives: Contain two nitrogen atoms in the ring.
Uniqueness
N-Acetyl-4-methyloxazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both acetyl and carboxamide functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
62539-93-9 |
|---|---|
Molekularformel |
C7H8N2O3 |
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
N-acetyl-4-methyl-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C7H8N2O3/c1-4-6(12-3-8-4)7(11)9-5(2)10/h3H,1-2H3,(H,9,10,11) |
InChI-Schlüssel |
UJJAMBDUJUGPRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC=N1)C(=O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


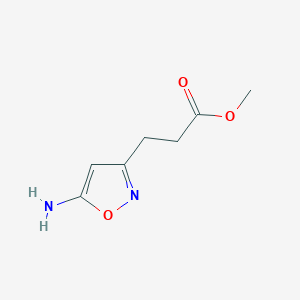
![4-[(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)sulfonyl]aniline](/img/structure/B12882950.png)
